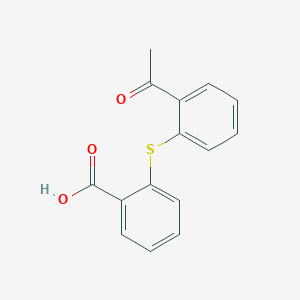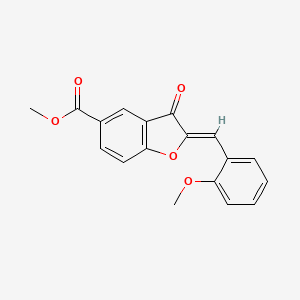![molecular formula C20H20ClN3O B2643941 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one CAS No. 2380183-79-7](/img/structure/B2643941.png)
3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one, also known as Cbz-L-Pro-3-(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azetidinone-based protease inhibitors and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 involves the inhibition of protease activity. Proteases are enzymes that are involved in the cleavage of proteins, and their activity is essential for the survival of viruses. By inhibiting the activity of proteases, this compound(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 can block viral replication and reduce the viral load.
Biochemical and Physiological Effects:
This compound(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of proteases with high potency and selectivity. Additionally, it has been shown to have low cytotoxicity and good pharmacokinetic properties. In vivo studies have shown that this compound can reduce the viral load in animal models of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 in lab experiments include its high potency and selectivity for protease inhibition, low cytotoxicity, and good pharmacokinetic properties. However, the limitations of using this compound include the complex synthesis process, the need for expertise in organic chemistry, and the high cost of production.
Orientations Futures
There are several future directions for the research on 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2. One future direction is to optimize the synthesis process to reduce the cost of production. Another future direction is to study the potential applications of this compound in the treatment of other viral infections, such as influenza and Ebola. Additionally, further research is needed to study the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 involves a series of chemical reactions that are carried out in a laboratory setting. The synthesis process includes the use of various reagents and solvents, and it requires expertise in organic chemistry. The detailed synthesis method of this compound is beyond the scope of this paper.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various proteases, including HIV-1 protease, SARS-CoV-2 protease, and HCV NS3/4A protease. Therefore, it has potential applications in the treatment of viral infections, including HIV, COVID-19, and hepatitis C.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-14-22-18-7-2-3-8-19(18)24(14)17-12-23(13-17)20(25)10-9-15-5-4-6-16(21)11-15/h2-8,11,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFHNLXXXAISBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2643859.png)
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B2643860.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide](/img/structure/B2643861.png)


![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643866.png)
![2-chloro-4-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2643868.png)
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2643872.png)
![N-cyclopentyl-2-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2643873.png)
![N-tert-butyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2643875.png)


![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![6-ethyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643881.png)